molecular formula C19H22N4O4S B12363589 tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Cat. No.: B12363589
M. Wt: 402.5 g/mol
InChI Key: CGVBNXBOCBXLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is used as a building block for synthesizing more complex molecules.

Biology

In biology, this compound may be used in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in treating certain diseases by targeting specific molecular pathways .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate lies in its specific functional groups and structural arrangement.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C19H22N4O4S/c1-19(2,3)27-18(26)23-9-8-13-14(10-23)28-17(21-13)22-16(25)12-6-4-11(5-7-12)15(20)24/h4-7H,8-10H2,1-3H3,(H2,20,24)(H,21,22,25)

InChI Key

CGVBNXBOCBXLJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.